alpha-Fluorocinnamic acid
Overview
Description
Alpha-Fluorocinnamic acid: is an organic compound with the chemical formula C9H7FO2 . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the alpha position. This compound is known for its unique properties and applications in various fields of scientific research .
Mechanism of Action
Target of Action
Alpha-Fluorocinnamic acid is a complex organic compound with a molecular weight of 166.15 The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known that the compound can undergo decarboxylation reaction on heating in the presence of copper to yield β-fluorostyrene . .
Pharmacokinetics
It is known that the compound is almost insoluble in water at room temperature, but can dissolve in organic solvents such as ethanol, ether, and dimethylformamide . These properties may impact the bioavailability of the compound, but more detailed studies are needed to fully understand its pharmacokinetics.
Action Environment
This compound may be sensitive to light and can undergo photochemical reactions under ultraviolet light exposure . This suggests that environmental factors such as light exposure could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Alpha-Fluorocinnamic acid plays a significant role in biochemical reactions. It has been found to interact with a variety of enzymes and proteins . For instance, it has been observed to be involved in the biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols . This process involves the interaction of this compound with carboxylic acid reductase (CAR) and glucose dehydrogenase (GDH), demonstrating the compound’s broad substrate tolerance .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, in the presence of CAR and GDH, this compound demonstrates promiscuous carbonyl reductase activity towards a wide range of unsaturated aldehydes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it is involved in the biocatalytic reduction of α,β-unsaturated carboxylic acids, a process that involves multiple enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Fluorocinnamic acid can be synthesized through several methods:
Fluorination of Cinnamic Acid: One common method involves the reaction of cinnamic acid with hydrofluoric acid or silver fluoride.
Laboratory Synthesis: In a laboratory setting, reagents such as potassium fluoride and dithiocarbonyl chloride (CS(SCl)2) can be used for the synthesis.
Industrial Production Methods: The industrial production of this compound typically involves the fluorination of cinnamic acid using hydrofluoric acid or silver fluoride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Alpha-Fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens and nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Alpha-Fluorocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other organic compounds.
Biology: It can be used in biochemical research to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Cinnamic Acid: The parent compound without the fluorine substitution.
Beta-Fluorocinnamic Acid: A derivative with the fluorine atom at the beta position.
Alpha-Chlorocinnamic Acid: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: Alpha-Fluorocinnamic acid is unique due to the presence of the fluorine atom at the alpha position, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where fluorinated compounds are desired .
Properties
IUPAC Name |
(Z)-2-fluoro-3-phenylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCEXMULRJPPY-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-90-3, 20397-61-9 | |
Record name | Cinnamic acid, alpha-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020397619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Fluorocinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2Z)-2-Fluoro-3-phenylacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alpha-fluorocinnamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGR8LT33FT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.